

Spectroscopic Profile of 2-Ethyl-3-methylbut-1-ene: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethyl-3-methylbut-1-ene

Cat. No.: B13780073

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-3-methylbut-1-ene** (CAS No: 7357-93-9, Molecular Formula: C_7H_{14}).^{[1][2][3]} This document is intended to serve as a core reference for researchers and professionals involved in chemical analysis, synthesis, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^{13}C Nuclear Magnetic Resonance (NMR), 1H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for **2-Ethyl-3-methylbut-1-ene**.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum of **2-Ethyl-3-methylbut-1-ene** dissolved in deuteriochloroform ($CDCl_3$) exhibits distinct signals corresponding to the seven carbon atoms in the molecule.^[4] The chemical shifts provide insight into the electronic environment of each carbon atom.

Carbon Atom	Chemical Shift (δ) in ppm
C1 (=CH ₂)	107.8
C2 (C=)	152.1
C3 (-CH)	36.4
C4 (-CH ₃ of isopropyl)	21.5
C5 (-CH ₂ - of ethyl)	24.9
C6 (-CH ₃ of ethyl)	13.2
C7 (-CH ₃ of isopropyl)	21.5

Data sourced from P.A. Couperus, A.D.H. Clague, J.P.C.M. van Dongen, Org. Magn. Reson., 8, 426 (1976) as referenced by SpectraBase.[4]

¹H NMR Spectroscopic Data (Predicted)

Due to the limited availability of experimental ¹H NMR data in the public domain, a predicted spectrum is provided below. This prediction is based on computational models and serves as a reliable estimate for the expected chemical shifts and coupling patterns.

Proton(s)	Predicted Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H1 (=CH ₂)	4.7 - 4.8	Doublet of Doublets	gem \approx 1.5, allyl \approx 1.0
H3 (-CH)	2.2 - 2.3	Multiplet	
H4 (-CH ₃ of isopropyl)	0.9 - 1.0	Doublet	\approx 7.0
H5 (-CH ₂ - of ethyl)	2.0 - 2.1	Quartet	\approx 7.5
H6 (-CH ₃ of ethyl)	1.0 - 1.1	Triplet	\approx 7.5

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **2-Ethyl-3-methylbut-1-ene** is characterized by a molecular ion peak and several fragment ions. The fragmentation pattern is indicative of the

molecule's structure. The data presented is sourced from the NIST WebBook.^[5]

m/z	Relative Intensity (%)	Proposed Fragment Ion
98	15	[C ₇ H ₁₄] ⁺ (Molecular Ion)
83	35	[C ₆ H ₁₁] ⁺
69	100 (Base Peak)	[C ₅ H ₉] ⁺
55	85	[C ₄ H ₇] ⁺
41	70	[C ₃ H ₅] ⁺

Infrared (IR) Spectroscopy Data

The gas-phase infrared spectrum of **2-Ethyl-3-methylbut-1-ene** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data is sourced from the NIST/EPA Gas-Phase Infrared Database.^[6]

Wavenumber (cm ⁻¹)	Vibrational Mode
~3080	=C-H Stretch
~2960	C-H Stretch (Alkyl)
~1645	C=C Stretch
~1460	C-H Bend (Alkyl)
~890	=C-H Bend (Out-of-plane)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **2-Ethyl-3-methylbut-1-ene**.

Materials:

- **2-Ethyl-3-methylbut-1-ene** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm diameter)
- Pasteur pipette
- Glass wool
- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **2-Ethyl-3-methylbut-1-ene** sample into a clean, dry vial.
 - Add approximately 0.7 mL of CDCl_3 to the vial.
 - Gently vortex the vial to ensure the sample is fully dissolved.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
 - Cap the NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to optimize its homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).

- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using standard parameters (e.g., 16 scans, 2-second acquisition time, 1-second relaxation delay).
 - For ^{13}C NMR, acquire the spectrum using proton decoupling (e.g., 128 scans, 1-second acquisition time, 2-second relaxation delay).
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **2-Ethyl-3-methylbut-1-ene**.

Materials:

- **2-Ethyl-3-methylbut-1-ene** sample
- Gas chromatograph-mass spectrometer (GC-MS) system
- Helium carrier gas

Procedure:

- Sample Introduction:
 - Inject a small volume (e.g., 1 μL) of a dilute solution of **2-Ethyl-3-methylbut-1-ene** in a volatile solvent (e.g., hexane) into the GC.
- Gas Chromatography:

- Use a suitable capillary column (e.g., non-polar) to separate the analyte from the solvent and any impurities.
- Program the oven temperature to ensure elution of the compound.
- Ionization and Mass Analysis:
 - The eluent from the GC is introduced into the ion source of the mass spectrometer.
 - The sample is ionized using a standard electron energy of 70 eV.
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
- Detection and Data Processing:
 - The detector records the abundance of each ion.
 - The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .

Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase infrared spectrum of **2-Ethyl-3-methylbut-1-ene**.

Materials:

- **2-Ethyl-3-methylbut-1-ene** sample
- Gas cell for IR spectrometer
- Fourier Transform Infrared (FTIR) spectrometer

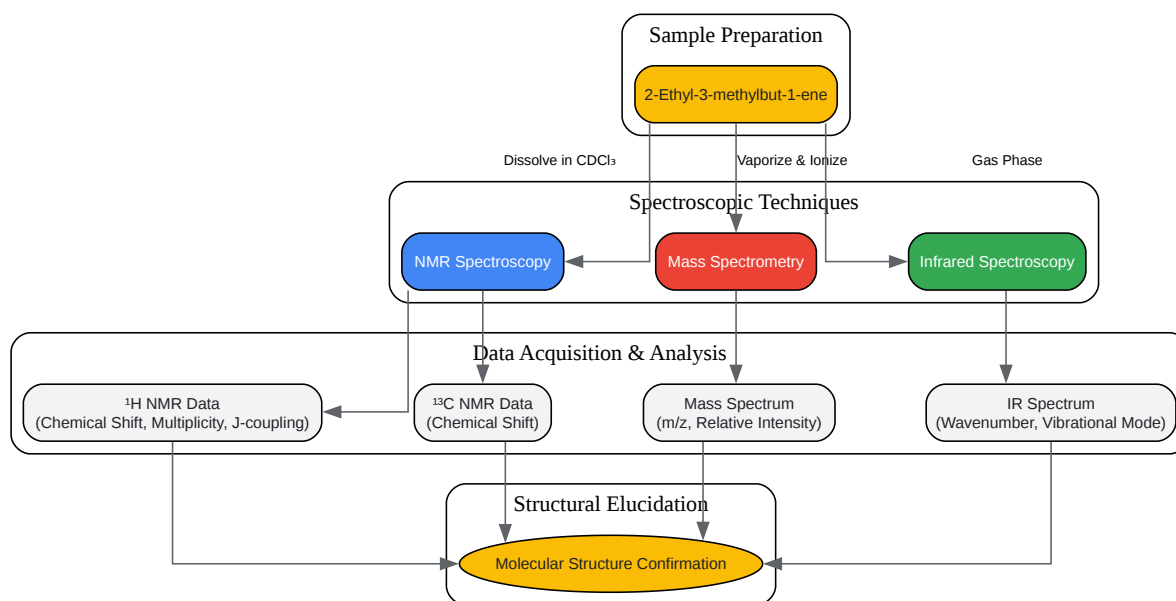
Procedure:

- Sample Preparation:
 - Introduce a small amount of **2-Ethyl-3-methylbut-1-ene** into an evacuated gas cell. The pressure should be controlled to obtain an optimal spectrum without peak saturation.

- Data Acquisition:
 - Place the gas cell in the sample compartment of the FTIR spectrometer.
 - Acquire a background spectrum of the empty gas cell.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Data Processing:
 - The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Ethyl-3-methylbut-1-ene**.



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Caption: Workflow for the spectroscopic analysis of **2-Ethyl-3-methylbut-1-ene**.

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